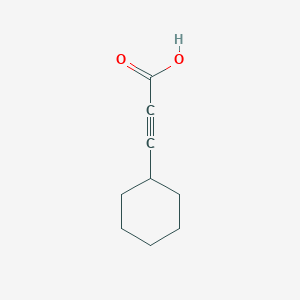
3-Cyclohexylpropiolic acid
Overview
Description
3-Cyclohexylpropiolic acid is an organic compound with the molecular formula C9H12O2 It is characterized by a cyclohexyl group attached to a propiolic acid moiety
Mechanism of Action
Target of Action
It has been used as a starting material in the synthesis of 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives for in vitro paraoxonase-1 (pon1) studies . PON1 is an enzyme that plays a role in the breakdown of organophosphate pesticides and drugs .
Mode of Action
It is known to facilitate the oral delivery of cromolyn, a medication used to treat asthma and allergic reactions, via permeation across/through the membrane in rats .
Biochemical Pathways
It is used in the synthesis of various chemical intermediates, suggesting it may influence multiple biochemical pathways .
Pharmacokinetics
It is known to facilitate the oral delivery of cromolyn, suggesting it may have favorable absorption and distribution properties .
Result of Action
Its role in facilitating the oral delivery of cromolyn suggests it may enhance the bioavailability and efficacy of certain medications .
Action Environment
Like many organic compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It has been used as a starting material in the synthesis of 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives for in vitro paraoxonase-1 (PON1) studies . PON1 is an enzyme that plays a role in the metabolism of organophosphates and could potentially interact with 3-Cyclohexylpropiolic acid .
Molecular Mechanism
It is known that this compound can facilitate the oral delivery of cromolyn via permeation across/through the membrane in rats , suggesting that it may interact with cellular membranes or transport proteins.
Metabolic Pathways
It is known that this compound can be used to produce 3-cyclohexyl-propionyl chloride , suggesting that it may be involved in certain biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropiolic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylacetylene with carbon dioxide in the presence of a base, such as potassium hydroxide, under high pressure and temperature conditions. Another method includes the catalytic hydrogenation of cyclohexylpropiolic acid derivatives using palladium on carbon as a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylpropiolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylpropiolic acid derivatives.
Reduction: Reduction reactions can convert it into cyclohexylpropionic acid.
Substitution: It can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexylpropiolic acid derivatives.
Reduction: Cyclohexylpropionic acid.
Substitution: Halogenated cyclohexylpropiolic acid derivatives.
Scientific Research Applications
3-Cyclohexylpropiolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- Cyclohexanepropionic acid
- Cyclohexylpropionic acid
- Cyclohexylpropanol
Comparison: 3-Cyclohexylpropiolic acid is unique due to the presence of the propiolic acid moiety, which imparts distinct chemical reactivity compared to similar compounds like cyclohexanepropionic acid and cyclohexylpropionic acid. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-cyclohexylprop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRBXDYETYBRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463994 | |
| Record name | 3-Cyclohexylpropiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4361-27-7 | |
| Record name | 3-Cyclohexylpropiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYCLOHEXYLPROPIOLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


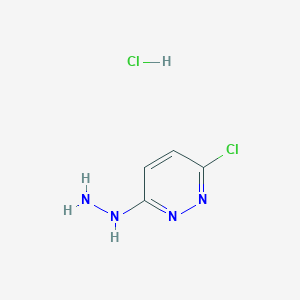

![(S)-Ethyl 2-(((S)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B1610192.png)


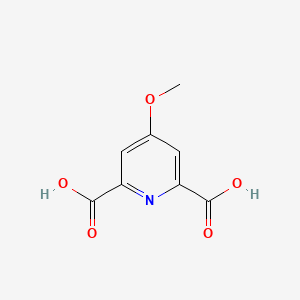


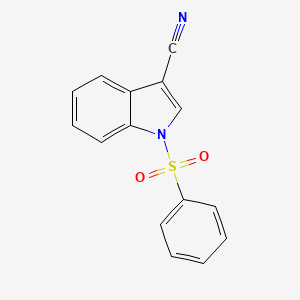
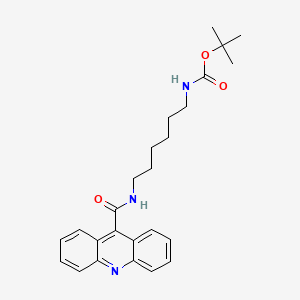

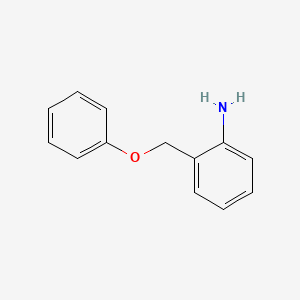
![[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane](/img/structure/B1610210.png)

